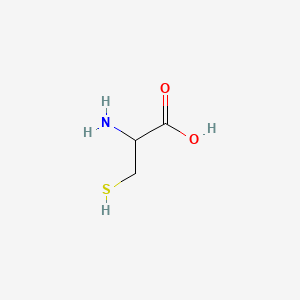

DL-Cysteine

Vue d'ensemble

Description

DL-Cysteine is a racemic mixture of the proteinogenic amino acids L-cysteine and the non-proteinogenic D-cysteine . It is used as an organic reagent and in comparative physicochemical analysis of processes such as crystallization .

Synthesis Analysis

The biosynthesis of cysteine is crucial and critically regulated by two enzymes, serine acetyl transferase (SAT) and O-acetyl serine (thiol) lyase (OAS-TL) . A detailed bioinformatic analysis has been performed to understand all the possible features of cyanobacterial SATs and OAS-TLs .Molecular Structure Analysis

DL-Cysteine has a molecular formula of C3H7NO2S, with an average mass of 121.158 Da and a monoisotopic mass of 121.019745 Da .Chemical Reactions Analysis

DL-Cysteine can undergo a variety of chemical reactions. For instance, it can be oxidized to form cystine . It also exhibits a heat capacity peak at about 300 K, which is interpreted as evidence of a first-order phase transition .Physical And Chemical Properties Analysis

DL-Cysteine is a white crystalline powder with a melting point of 240 °C (decomposes) . It is soluble in water (277g/L at 25 °C) . The heat capacity, entropy, and enthalpy at 273.15 K were equal to 142.4, 153.3, and 213.80 J K−1 mol−1, respectively .Applications De Recherche Scientifique

Role in Protein Structure and Function

Specific Scientific Field

Biochemistry and Molecular Biology

Summary of the Application

DL-Cysteine is a sulfur-containing amino acid that plays an important role in the folding of proteins, has a high redox activity in cellular metabolism, is a catalytic residue for a variety of enzymes, and is a sulfur donor compound that is required for the synthesis of Fe/S clusters, biotin, coenzyme A, and thiamine .

Methods of Application or Experimental Procedures

The role of DL-Cysteine in protein structure and function can be studied using various biochemical and biophysical techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques can provide detailed information about the three-dimensional structure of proteins and the role of DL-Cysteine in protein folding and function .

Results or Outcomes

DL-Cysteine has been found to play a critical role in maintaining the three-dimensional structure of proteins and in regulating their function. Its unique chemical properties allow it to form disulfide bonds, which are crucial for protein stability. In addition, DL-Cysteine can act as a catalytic residue in enzyme active sites, facilitating a variety of biochemical reactions .

Role in Cysteine Proteases

Specific Scientific Field

Summary of the Application

Cysteine proteases are a class of enzymes that use a cysteine residue in their active site to catalyze the hydrolysis of peptide bonds. DL-Cysteine is a key component of these enzymes, and its role in their function is a subject of extensive research .

Methods of Application or Experimental Procedures

The role of DL-Cysteine in cysteine proteases can be studied using various molecular biology and biochemical techniques, including gene cloning, protein expression and purification, enzymatic assays, and X-ray crystallography .

Results or Outcomes

Research has shown that cysteine proteases play a key role in several cellular processes that are critical for maintaining homeostasis. These enzymes have distinct structural features and functional roles in various physiological and pathological processes .

Role in Industrial Applications

Specific Scientific Field

Summary of the Application

DL-Cysteine has a wide range of industrial applications in the food, pharmaceutical, and agricultural industries. It is used in the production of food, cosmetics, pharmaceuticals, and animal feed .

Methods of Application or Experimental Procedures

DL-Cysteine can be produced industrially through chemical hydrolysis of proteins, enzymatic biotransformation, and fermentation. Each of these methods has its own advantages and disadvantages, and the choice of method depends on various factors, including cost, yield, and environmental impact .

Role in Cysteine Proteinases F and W

Summary of the Application

Cysteine proteinases F and W are members of the papain-like cysteine protease family, which have distinct structural features and functional roles in various physiological and pathological processes .

Methods of Application or Experimental Procedures

The role of DL-Cysteine in cysteine proteinases F and W can be studied using various molecular biology and biochemical techniques, including gene cloning, protein expression and purification, enzymatic assays, and X-ray crystallography .

Results or Outcomes

Research has shown that cysteine proteinases F and W play a key role in several cellular processes that are critical for maintaining homeostasis. These enzymes have distinct structural features and functional roles in various physiological and pathological processes .

Role in High-Throughput Profiling of Reactive Cysteines

Specific Scientific Field

Summary of the Application

DL-Cysteine is used in high-throughput profiling of reactive cysteines. This approach targets disease-relevant proteins using covalent inhibitors that engage nucleophilic cysteine residues .

Methods of Application or Experimental Procedures

The role of DL-Cysteine in high-throughput profiling of reactive cysteines can be studied using chemoproteomics techniques, such as activity-based protein profiling (ABPP) technologies .

Results or Outcomes

Applying the TMT-ABPP platform to screen a library of 192 electrophiles in HEK293T cells, the researchers mapped the ligandability of more than 38,000 reactive cysteines from 8,274 human proteins .

Role in Industrial Production

Summary of the Application

DL-Cysteine can be produced industrially through chemical hydrolysis of proteins, enzymatic biotransformation, and fermentation .

Methods of Application or Experimental Procedures

Each of these methods has its own advantages and disadvantages, and the choice of method depends on various factors, including cost, yield, and environmental impact .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJNEKJLAYXESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046988 | |

| Record name | DL-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder with a sulfurous odor; [Acros Organics MSDS] | |

| Record name | DL-Cysteine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13955 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

DL-Cysteine | |

CAS RN |

3374-22-9, 202406-97-1, 204523-09-1 | |

| Record name | Cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3374-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003374229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Cysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Cysteine-13C3,15N | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 204523-09-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CM45Q5YAF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

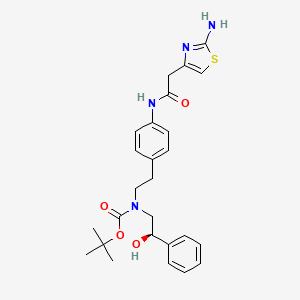

![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-((trifluorome](/img/structure/B1147023.png)